4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromomethyl group, a fluoroethyl group, and a thiophen-2-yl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid and a suitable halogenated pyrazole derivative.
Bromomethylation: The bromomethyl group can be introduced by the bromination of a methyl group attached to the pyrazole ring using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluoroethylation: The fluoroethyl group can be introduced by the reaction of the pyrazole derivative with a fluoroethyl halide, such as 2-fluoroethyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophen-2-yl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The fluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in solvents like tetrahydrofuran (THF) or ethanol (EtOH).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones from the thiophen-2-yl group.
Reduction: Formation of ethyl-substituted pyrazole derivatives from the fluoroethyl group.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: As a probe to study biological pathways and interactions involving pyrazole derivatives.
Material Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: As a tool to investigate the mechanisms of action of pyrazole-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the bromomethyl group allows for covalent modification of target proteins, while the fluoroethyl and thiophen-2-yl groups contribute to binding affinity and specificity. The pyrazole ring itself can participate in hydrogen bonding and π-π interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole: Similar structure with a chloromethyl group instead of a bromomethyl group.
4-(bromomethyl)-1-(2-chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole: Similar structure with a chloroethyl group instead of a fluoroethyl group.
4-(bromomethyl)-1-(2-fluoroethyl)-3-(phenyl)-1H-pyrazole: Similar structure with a phenyl group instead of a thiophen-2-yl group.
Uniqueness
4-(bromomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromomethyl and fluoroethyl groups allows for diverse chemical modifications and interactions, while the thiophen-2-yl group provides additional electronic and steric properties that can influence its behavior in various applications.
Properties
IUPAC Name |
4-(bromomethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHNOZPDWCEUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CBr)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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